molecular formula C11H8BrN3O B1524810 4-bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole CAS No. 1206969-04-1

4-bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole

Cat. No.: B1524810
CAS No.: 1206969-04-1
M. Wt: 278.1 g/mol
InChI Key: AWGHDXMFEJGUKH-UHFFFAOYSA-N
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Description

4-bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole is a useful research compound. Its molecular formula is C11H8BrN3O and its molecular weight is 278.1 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole serves as a precursor in the synthesis of various heterocyclic compounds, demonstrating the compound's versatility in organic synthesis. For instance, the compound has been utilized in reactions with sodium salts of reactive methylene compounds, followed by condensation with hydrazine hydrate, phenyl hydrazine, and other reagents to obtain substituted heterocycles-5-pyrazolones, highlighting its role in expanding the diversity of pyrazole derivatives (Youssef, 1984).

Photophysical Properties

Studies on pyrazoline derivatives, including those structurally related to this compound, have focused on their photophysical properties. These investigations have explored the effects of solvent structure and polarity on the absorption and fluorescence spectra of novel synthesized pyrazoline derivatives. The results indicate that solvent polarity significantly impacts the photophysical properties of these molecules, with positive solvatochromism observed under increased solvent polarity. This research contributes to the understanding of solute-solvent interactions and the development of materials with tailored optical properties (Şenol et al., 2020).

Chemical Reactivity and Modification

The reactivity of 4-bromo-substituted pyrazoles has been extensively studied, revealing the capacity for regioselective functionalization. For example, organometallic methods have enabled the selective functionalization of trifluoromethyl-substituted pyrazoles at different positions depending on the chosen reagent. This research demonstrates the potential for precise modification of pyrazole derivatives, facilitating the synthesis of diverse isomers and congeners, which could be crucial for the development of new pharmaceuticals and materials (Schlosser et al., 2002).

Potential Biomedical Applications

While the direct biomedical applications of this compound were not highlighted in the available literature, related research emphasizes the importance of pyrazole derivatives in medicinal chemistry. For instance, pyrazole-based compounds have been synthesized for their potential antiviral, antimicrobial, and anticancer activities. These studies underscore the broader relevance of pyrazole derivatives in drug discovery and the development of new therapeutic agents (Tantawy et al., 2012).

Properties

IUPAC Name

4-bromo-5-(3-isocyanatophenyl)-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c1-15-11(10(12)6-14-15)8-3-2-4-9(5-8)13-7-16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGHDXMFEJGUKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Br)C2=CC(=CC=C2)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901225561
Record name 4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-04-1
Record name 4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-5-(3-isocyanatophenyl)-1-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901225561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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